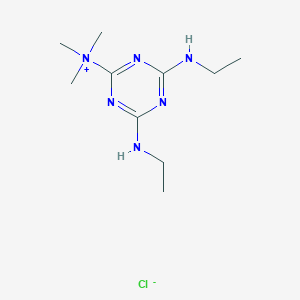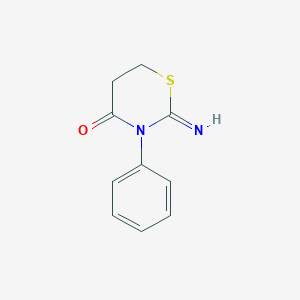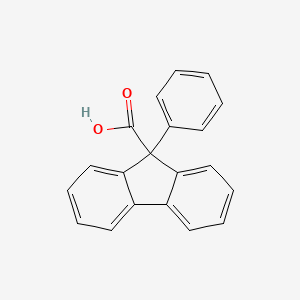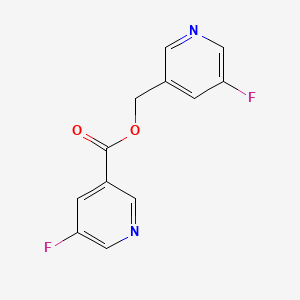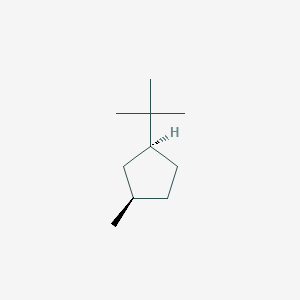![molecular formula C13H12N2O3S B14708984 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline CAS No. 24033-98-5](/img/structure/B14708984.png)
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is an organic compound that features a sulfanyl group attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both methoxy and nitro functional groups on the aromatic ring provides unique chemical reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxy-2-nitroaniline with a thiol reagent under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of a leaving group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the sulfanyl group.
2-Methyl-4-methoxyaniline: Similar structure but with a methyl group instead of a nitro group.
Thiazole derivatives: Contain sulfur and nitrogen atoms in a heterocyclic ring, exhibiting diverse biological activities.
Uniqueness
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is unique due to the combination of methoxy, nitro, and sulfanyl groups on the aromatic ring. This combination provides distinct chemical reactivity and potential for various applications in research and industry.
Propriétés
Numéro CAS |
24033-98-5 |
|---|---|
Formule moléculaire |
C13H12N2O3S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
2-(4-methoxy-2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-6-7-13(11(8-9)15(16)17)19-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3 |
Clé InChI |
BCETZHAIJWYJAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


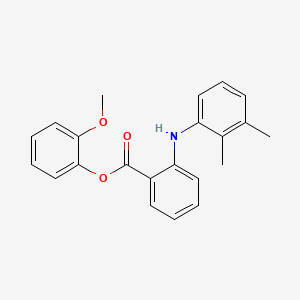
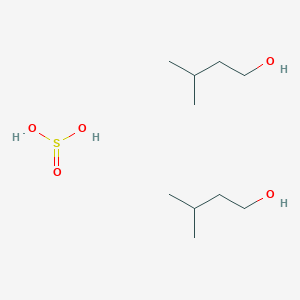
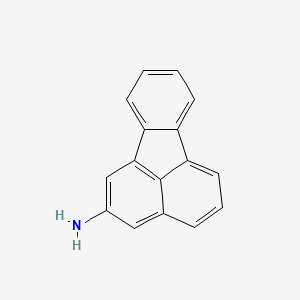

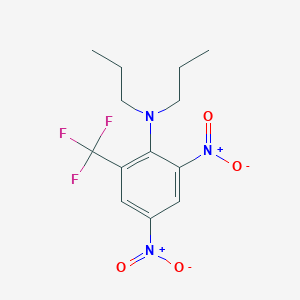
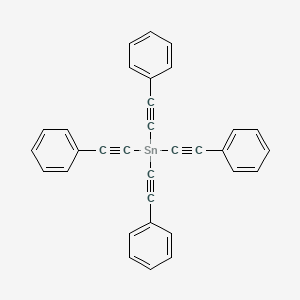

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
